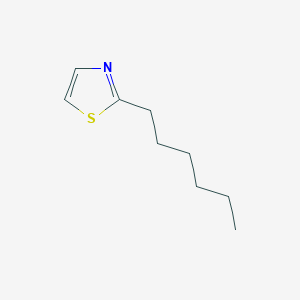
(4-Isopropylbenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropylbenzyl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylbenzyl)hydrazine hydrochloride typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. One common method is the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction is usually carried out under mild conditions and can be monitored using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield. The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones.
Reduction: It can be reduced to form alkanes through the Wolff-Kishner reduction, which involves the reaction of hydrazones with a base and heat
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base such as potassium hydroxide in a high boiling point solvent like ethylene glycol
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Hydrazones
Reduction: Alkanes
Substitution: Various substituted hydrazine derivatives
Aplicaciones Científicas De Investigación
(4-Isopropylbenzyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Isopropylbenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent
Phenylhydrazine: Another hydrazine derivative used in the synthesis of various organic compounds.
Uniqueness
(4-Isopropylbenzyl)hydrazine hydrochloride is unique due to its specific structural features, such as the presence of an isopropyl group attached to the benzyl moiety
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;/h3-6,8,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJDNXCLZIIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8136008.png)








![(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8136074.png)

![(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B8136094.png)
